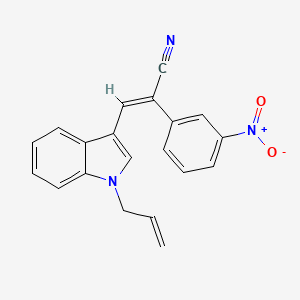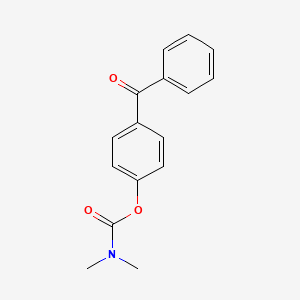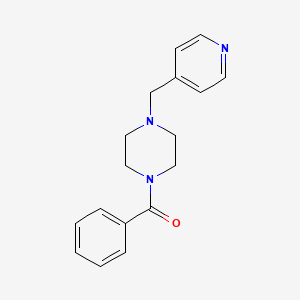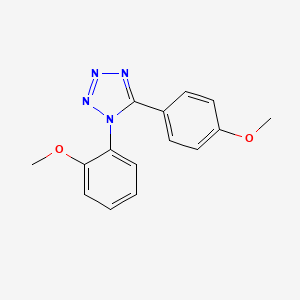
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile, also known as ANI, is a synthetic compound that has been widely studied for its potential use in scientific research. ANI is a member of the acrylonitrile family and is known for its unique chemical structure and properties.
作用機序
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile works by inhibiting the activity of eukaryotic elongation factor 2 (eEF2), which is involved in protein synthesis. 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile binds to the ribosome and prevents the movement of the ribosome along the mRNA, which inhibits protein synthesis.
Biochemical and Physiological Effects:
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on protein synthesis, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit the activity of the NMDA receptor, which is involved in synaptic plasticity and memory formation. 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. Additionally, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile is stable and can be stored for long periods of time. However, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has some limitations, including its potential toxicity and its effects on other cellular processes.
将来の方向性
There are several future directions for research on 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile. One area of research is the development of more selective inhibitors of eEF2, which could be used to study the role of protein synthesis in specific cellular processes. Additionally, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile could be further studied for its potential use in the treatment of neurodegenerative diseases. Finally, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile could be used as a tool for studying the role of protein synthesis in other areas of biology, such as cancer biology and developmental biology.
合成法
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of an aldehyde or ketone with a nitroalkene in the presence of a base. The resulting product is a β-nitrostyrene, which can be further reacted with an allylamine to produce 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile. Other methods for synthesizing 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted organic synthesis.
科学的研究の応用
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been studied for its potential use in a variety of scientific research applications, including neuroscience and pharmacology. 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit protein synthesis in neurons, which can be used to study the role of protein synthesis in synaptic plasticity and memory formation. Additionally, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(E)-2-(3-nitrophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-2-10-22-14-17(19-8-3-4-9-20(19)22)11-16(13-21)15-6-5-7-18(12-15)23(24)25/h2-9,11-12,14H,1,10H2/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBSAJYECVDSOM-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-nitrophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)

![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)
